N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide
Overview
Description
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide: is a complex organic compound that features a thiazole ring, a benzoyl group, a phenyl group, and a fluorobenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.
Introduction of the Benzoyl and Phenyl Groups: The benzoyl and phenyl groups can be introduced via Friedel-Crafts acylation and alkylation reactions, respectively.
Final Coupling: The final step involves coupling the thiazole derivative with the sulfonylated acetamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the benzoyl group.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Oxidized derivatives of the thiazole and benzoyl groups.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.
Material Science: It can be incorporated into polymers and other materials to impart specific properties such as fluorescence or conductivity.
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore for the development of new drugs, particularly those targeting enzymes or receptors.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Functional Materials: It can be used in the development of functional materials for electronics, optics, and other applications.
Mechanism of Action
The mechanism by which N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The thiazole ring and the sulfonyl group are key structural features that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-chlorobenzenesulfonyl)acetamide
- N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methylbenzenesulfonyl)acetamide
Uniqueness
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide is unique due to the presence of the fluorobenzenesulfonyl group, which can impart distinct electronic and steric properties compared to its analogs. This can influence its reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-fluorophenyl)sulfonylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN2O4S2/c25-18-11-13-19(14-12-18)33(30,31)15-20(28)26-24-27-21(16-7-3-1-4-8-16)23(32-24)22(29)17-9-5-2-6-10-17/h1-14H,15H2,(H,26,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMXAQCSUUFVHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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